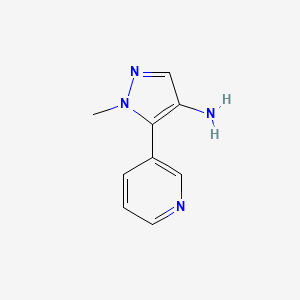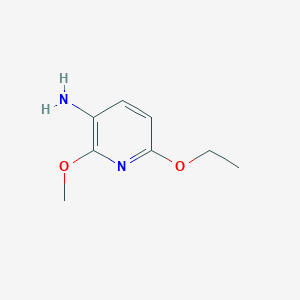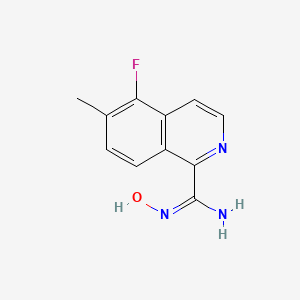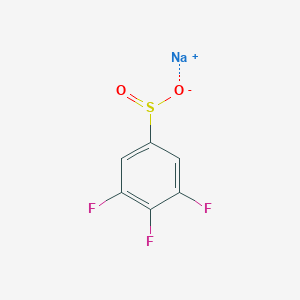![molecular formula C11H13BrN2S B13200308 3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)
3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that contains a thiazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,5-dimethylpyridine with 2-isopropylthioamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 3-azido-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine.
Oxidation Reactions: Formation of this compound sulfoxide.
Reduction Reactions: Formation of 3-bromo-4,6-dimethyl-5-(propan-2-yl)-dihydro-[1,2]thiazolo[5,4-b]pyridine.
科学的研究の応用
3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares a similar pyridine core but differs in the substituents and functional groups.
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine:
Uniqueness
3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions
特性
分子式 |
C11H13BrN2S |
|---|---|
分子量 |
285.21 g/mol |
IUPAC名 |
3-bromo-4,6-dimethyl-5-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H13BrN2S/c1-5(2)8-6(3)9-10(12)14-15-11(9)13-7(8)4/h5H,1-4H3 |
InChIキー |
UOEDSHVWUTVDKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=C1C(C)C)C)SN=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13200230.png)
![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)

![[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13200263.png)

![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)




